![molecular formula C16H24N2O4S2 B2495424 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide CAS No. 2034386-54-2](/img/structure/B2495424.png)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide”, there are methods to synthesize similar structures. For instance, enantiomerically pure 8-oxabicyclo[3.2.1]octanes can be prepared via gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .Wissenschaftliche Forschungsanwendungen

Drug Discovery

The 2-azabicyclo[3.2.1]octane scaffold serves as a valuable synthetic intermediate in drug discovery. Its nitrogen-containing heterocyclic core offers potential for designing novel pharmaceutical agents. Researchers have explored this scaffold for developing compounds with specific biological activities, such as receptor modulation, enzyme inhibition, or antimicrobial properties .

Total Synthesis

The compound’s challenging structure makes it an attractive target for total synthesis. Scientists have employed the 2-azabicyclo[3.2.1]octane core as a building block to construct complex molecules. By incorporating this scaffold, they achieve efficient access to various natural products and bioactive compounds .

Alkaloid Derivatives

Interest in this core increased after the discovery of cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant used in traditional Chinese herbal medicine. These alkaloids, part of the hosieine family, exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors. Researchers continue to explore alkaloid derivatives based on the 2-azabicyclo[3.2.1]octane system .

Photochemical Transformations

The compound’s unique structure makes it a suitable candidate for photochemical reactions. Researchers investigate its behavior under light irradiation, leading to novel transformations and potential applications in synthetic chemistry .

Biomass Valorization

In the context of sustainable chemistry, scientists explore the valorization of biomass-derived compounds. The 2-azabicyclo[3.2.1]octane scaffold may play a role in converting renewable resources into valuable chemicals, contributing to greener processes .

Synthetic Methodologies

Researchers develop new synthetic methodologies using this scaffold. Flow chemistry, palladium-catalyzed reactions, and other innovative approaches benefit from the unique reactivity of the 2-azabicyclo[3.2.1]octane core .

Wirkmechanismus

Target of Action

The compound, also known as N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-2-phenylethane-1-sulfonamide, is a part of a class of molecules that are known to inhibit Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) . These kinases are associated with the intracellular domain of a wide range of cytokines and some growth factor receptor chains .

Mode of Action

The compound interacts with its targets, JAK and TYK2, by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the phosphorylation cascade that leads to the activation of members of the signal transducer and activator of transcription (STAT) family . The phosphorylated STATs translocate to the nucleus and reprogram gene expression in a ligand-dependent manner .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway is crucial for many biological processes, including cell proliferation, differentiation, cell migration, and apoptosis. By inhibiting JAK and TYK2, the compound disrupts this pathway, leading to the modulation of immune response and inflammation .

Result of Action

The inhibition of JAK and TYK2 by the compound leads to the modulation of immune response and inflammation . This can have therapeutic effects in the treatment of several immune diseases including psoriasis, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD) .

Eigenschaften

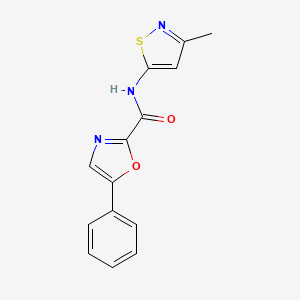

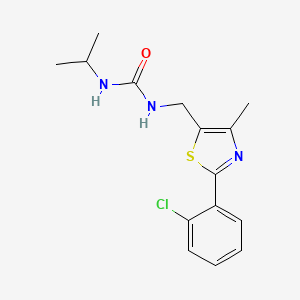

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S2/c1-23(19,20)18-15-7-8-16(18)12-14(11-15)17-24(21,22)10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLNPQKKLFVUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NS(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid](/img/structure/B2495344.png)

![2-[[(2S,3R)-2-(4-Chloro-3-fluorophenyl)oxolan-3-yl]amino]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2495346.png)

![[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B2495348.png)

![Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2495349.png)

![1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2495351.png)

![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2495353.png)

![Ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate](/img/structure/B2495357.png)

![3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2495364.png)